molecular formula C7H5BrFNO2 B1420870 Methyl 2-Bromo-3-fluoroisonicotinate CAS No. 1214385-66-6

Methyl 2-Bromo-3-fluoroisonicotinate

Cat. No.: B1420870
CAS No.: 1214385-66-6
M. Wt: 234.02 g/mol
InChI Key: YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Bromo-3-fluoroisonicotinate is a chemical compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are substituted with bromine and fluorine atoms, respectively

Scientific Research Applications

Methyl 2-Bromo-3-fluoroisonicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-Bromo-3-fluoroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds, leading to the modulation of enzyme activity. This compound’s ability to interact with these biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. These molecular interactions are critical for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or apoptosis. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues also determines its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding its subcellular localization is crucial for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromo-3-fluoroisonicotinate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of isonicotinic acid derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-3-fluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Comparison with Similar Compounds

Methyl 2-Bromo-3-fluoroisonicotinate can be compared with other similar compounds, such as:

    Methyl 3-Bromo-2-fluoroisonicotinate: This compound has the bromine and fluorine atoms at different positions on the pyridine ring, leading to different chemical properties and reactivity.

    Methyl 2-Bromo-4-fluoroisonicotinate: The substitution pattern on the pyridine ring is different, which can affect the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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